3-[(Prop-2-yn-1-yl)amino]pyridine-4-carboxylic acid
CAS No.:
Cat. No.: VC17807009
Molecular Formula: C9H8N2O2
Molecular Weight: 176.17 g/mol
* For research use only. Not for human or veterinary use.
![3-[(Prop-2-yn-1-yl)amino]pyridine-4-carboxylic acid -](/images/structure/VC17807009.png)
Specification
Molecular Formula | C9H8N2O2 |
---|---|
Molecular Weight | 176.17 g/mol |
IUPAC Name | 3-(prop-2-ynylamino)pyridine-4-carboxylic acid |
Standard InChI | InChI=1S/C9H8N2O2/c1-2-4-11-8-6-10-5-3-7(8)9(12)13/h1,3,5-6,11H,4H2,(H,12,13) |
Standard InChI Key | UZSIJIFXYJLHTL-UHFFFAOYSA-N |
Canonical SMILES | C#CCNC1=C(C=CN=C1)C(=O)O |
Introduction
Chemical Structure and Physicochemical Properties
Core Structural Configuration
3-[(Prop-2-yn-1-yl)amino]pyridine-4-carboxylic acid features a pyridine ring with a prop-2-yn-1-ylamino substituent at position 3 and a carboxylic acid group at position 4. The prop-2-yn-1-yl group introduces an alkyne functionality, which enhances molecular rigidity and enables click chemistry applications. Comparatively, 3-fluoro-2-[(prop-2-yn-1-yloxy)amino]pyridine-4-carboxylic acid replaces the amino group with an oxyamino linkage and adds a fluorine atom at position 3, altering electronic properties and hydrogen-bonding potential.
Table 1: Structural Comparison of Pyridine Derivatives
The carboxylic acid group at position 4 facilitates hydrogen bonding and ionic interactions, critical for biological activity. The alkyne moiety’s linear geometry and electron-deficient triple bond enable cycloaddition reactions, making it valuable for bioconjugation and polymer chemistry .
Electronic and Steric Effects
The electron-withdrawing nature of the carboxylic acid group at position 4 polarizes the pyridine ring, increasing electrophilicity at the nitrogen atom. This effect is amplified in fluorinated analogues like, where the fluorine atom further withdraws electron density, enhancing binding specificity to hydrophobic protein pockets. Steric hindrance from the prop-2-yn-1-yl group may influence regioselectivity in reactions, as seen in similar propargyl-substituted pyridines .
Synthetic Methodologies
Challenges in Purification
The compound’s polar carboxylic acid group and nonpolar alkyne moiety necessitate advanced purification techniques, such as reverse-phase HPLC or gradient recrystallization. Impurities from incomplete propargylation or oxidation byproducts must be carefully monitored, as highlighted in studies on related compounds .
Biological Activity and Mechanistic Insights
Antimicrobial and Anticancer Properties
Propargyl-substituted compounds demonstrate broad-spectrum antimicrobial activity by disrupting bacterial cell wall synthesis. The carboxylic acid group’s ability to chelate metal ions essential for microbial growth further enhances this effect . In cancer research, alkyne-containing molecules interfere with microtubule assembly, suggesting potential antiproliferative applications for this compound.
Industrial and Research Applications
Pharmaceutical Intermediate
The compound serves as a precursor for synthesizing kinase inhibitors and protease-activated receptor (PAR) antagonists. Its alkyne group allows modular derivatization via Huisgen cycloaddition, streamlining the production of drug candidates .
Material Science Applications
In polymer chemistry, the alkyne moiety enables cross-linking reactions to create conductive polymers or hydrogels. The carboxylic acid group further allows covalent attachment to nanoparticles or biosensors, as demonstrated in fluorinated pyridine-based materials.
Future Research Directions
Structure-Activity Relationship (SAR) Studies
Systematic modifications to the amino and alkyne substituents could optimize bioavailability and target affinity. For instance, replacing the prop-2-yn-1-yl group with bulkier alkynes may improve metabolic stability .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume